molecular formula C19H21NO3S B2647723 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1448038-14-9

1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2647723
CAS RN: 1448038-14-9
M. Wt: 343.44
InChI Key: HQJDVUFKXCXGHX-UHFFFAOYSA-N
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Description

1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TSPO ligand, which stands for translocator protein ligand. TSPO is a protein that is found in the outer mitochondrial membrane and plays a crucial role in various physiological processes. The TSPO ligand has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and neuroscience.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

  • Research demonstrates the use of pyrrolidine-based catalysts derived from l-proline, featuring sulfoxide moieties, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. These catalysts facilitate the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, highlighting the importance of such structures in organocatalysis and asymmetric synthesis (Singh et al., 2013).

Photochemical Synthesis

  • A study on the photochemically induced radical alkenylation of C(sp3)–H bonds showcases the utility of phenylsulfonyl compounds in facilitating the metal-free substitution of various C(sp3)–H bonds with sulfonylalkene units under photo-irradiation. This approach underlines the role of such compounds in developing novel synthetic routes for complex natural products and pharmaceuticals (Amaoka et al., 2014).

Protective Groups in Organic Synthesis

  • The investigation into the use of phenylsulfonyl groups as protective groups for various organic functionalities, including NH groups, suggests their significance in complex organic syntheses. This research points to innovative strategies in the synthesis and protection of sensitive molecular structures (Petit et al., 2014).

Antimicrobial and Antifungal Research

  • Novel pyrazolopyrimidines incorporating phenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties. Some derivatives exhibited significant activity, surpassing reference drugs, indicating the potential of phenylsulfonyl derivatives in antimicrobial research (Alsaedi et al., 2019).

properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-6-5-7-16(12-15)13-19(21)20-11-10-18(14-20)24(22,23)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJDVUFKXCXGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

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